1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide
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Overview
Description
Benzo[d]thiazol-2-yl is a common moiety in many bioactive compounds. For instance, it is found in a novel fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), which was developed for selectively sensing Cysteine over other analytes .
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalyzed Heck coupling reactions . In one study, a series of novel b-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were efficiently synthesized via Betti reaction .
Molecular Structure Analysis
The molecular structure of similar compounds often involves complex aromatic systems with multiple ring structures .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve nucleophilic addition reactions . For example, a benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile derivative (PDBT) shows a new absorption peak at 451 nm after reaction with CN− .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, some compounds exhibit good solubility in organic solvents .
Scientific Research Applications
Antibacterial Agents
Compounds structurally related to 1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide have shown promise as antibacterial agents. For instance, a study synthesized analogs displaying significant activity against bacteria like Staphylococcus aureus and Bacillus subtilis. These compounds were evaluated for cytotoxic activity, indicating non-cytotoxic concentrations at which they exhibit antibacterial activity (Palkar et al., 2017).
Fluorescent Chemosensor
Certain derivatives of the compound have been used as fluorescent chemosensors for metal ion detection. One study developed a pyrazoline derivative that acted as an on-off fluorescence chemosensor, specifically for the detection of Fe3+ ions in solution (Khan, 2020).
Crystal Structure Analysis
The structural properties of related compounds have been a focus of research. Studies involving single crystal X-ray diffraction have been conducted to understand the molecular and crystal structure, which is crucial for the development of pharmaceuticals and materials science applications (Prabhuswamy et al., 2016).
Antimicrobial and Anti-Proliferative Activities
Some derivatives of the compound under consideration have been synthesized and shown to possess antimicrobial and anti-proliferative activities. This research is particularly significant in the development of new drugs for treating infections and cancer (Mansour et al., 2020).
Inhibitors of Arginine Methyltransferase
A series of compounds, including similar structures, were synthesized targeting co-activator associated arginine methyltransferase 1 (CARM1), an enzyme involved in the regulation of gene expression. This research could lead to advancements in epigenetic therapies (Allan et al., 2009).
Mechanism of Action
Mode of Action
It is known that the compound exhibits luminescent properties . This suggests that it may interact with its targets through photochemical reactions, but further studies are required to confirm this.
Biochemical Pathways
The compound is known to exhibit luminescent properties , which could potentially affect pathways related to light-sensitive biological processes
Result of Action
The compound’s luminescent properties suggest that it may have applications in the field of optoelectronics
Action Environment
Given the compound’s luminescent properties, factors such as light exposure and temperature could potentially influence its behavior
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-13(2)18-12-17(21(27)23-15-10-9-14(28-3)11-19(15)29-4)25-26(18)22-24-16-7-5-6-8-20(16)30-22/h5-13H,1-4H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMSJDZKVBCTTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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